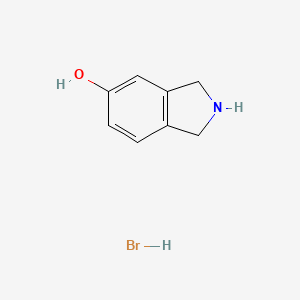

Isoindolin-5-OL hydrobromide

Description

BenchChem offers high-quality Isoindolin-5-OL hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-5-OL hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJVYDOGRUOQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105358-58-5 | |

| Record name | 2,3-dihydro-1H-isoindol-5-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoindolin-5-OL Hydrobromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have shown a wide range of applications in medicine, including treatments for cancer, inflammation, and hypertension.[1][2] Isoindolin-5-OL, in particular, presents a valuable building block for medicinal chemists, featuring a phenolic hydroxyl group that can be further functionalized to modulate pharmacological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of a reliable synthetic pathway to Isoindolin-5-OL hydrobromide, offering insights into the reaction mechanisms and practical considerations for its preparation in a laboratory setting.

Retrosynthetic Strategy

The synthesis of Isoindolin-5-OL hydrobromide can be efficiently achieved through a two-step process. The retrosynthetic analysis reveals that the target molecule can be obtained from the demethylation of a 5-methoxyisoindoline precursor. This methoxy-substituted intermediate, in turn, can be synthesized from a suitably substituted benzene derivative. This approach is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic pathway for Isoindolin-5-OL hydrobromide.

Detailed Synthesis Protocol

Part 1: Synthesis of 5-Methoxyisoindoline (Intermediate)

The synthesis of the 5-methoxyisoindoline precursor can be accomplished in three stages starting from 4-methoxy-1,2-dimethylbenzene.

Stage 1: Radical Bromination of 4-Methoxy-1,2-dimethylbenzene

-

To a solution of 4-methoxy-1,2-dimethylbenzene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain crude 1,2-bis(bromomethyl)-4-methoxybenzene, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

NBS and AIBN: This combination is a classic and efficient system for the free-radical bromination of benzylic C-H bonds. AIBN acts as a radical initiator upon thermal decomposition.

-

CCl₄: A non-polar solvent that is suitable for radical reactions.

Stage 2: Cyclization to form 5-Methoxy-2-benzylisoindoline

-

Dissolve the crude 1,2-bis(bromomethyl)-4-methoxybenzene (1.0 eq) in tetrahydrofuran (THF).

-

To this solution, add benzylamine (1.1 eq) and triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-methoxy-2-benzylisoindoline.

Causality Behind Experimental Choices:

-

Benzylamine: Serves as the nitrogen source for the isoindoline ring and the benzyl group acts as a protecting group.

-

Triethylamine: A base used to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Stage 3: Deprotection to 5-Methoxyisoindoline

-

Dissolve 5-methoxy-2-benzylisoindoline (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-methoxyisoindoline.

Causality Behind Experimental Choices:

-

H₂, Pd/C: A standard and highly effective method for the hydrogenolysis of N-benzyl groups.

Part 2: O-Demethylation and Hydrobromide Salt Formation

This final step converts the methoxy intermediate into the desired Isoindolin-5-OL hydrobromide.

-

To 5-methoxyisoindoline (1.0 eq), add an excess of 48% aqueous hydrobromic acid (HBr).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-24 hours.[3][4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

If precipitation is slow, cool the mixture in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield Isoindolin-5-OL hydrobromide as a stable salt.

Causality Behind Experimental Choices:

-

48% aq. HBr: A strong acid and a source of bromide nucleophiles, which is a common and effective reagent for the cleavage of aryl methyl ethers.[3][5] The reaction proceeds via an SN2 mechanism.[3] Heating is necessary to overcome the activation energy of the C-O bond cleavage.

Reaction Mechanism: O-Demethylation

The cleavage of the aryl methyl ether with HBr is a well-established reaction that proceeds through a nucleophilic substitution mechanism.

Caption: Mechanism of O-demethylation of 5-methoxyisoindoline with HBr.

-

Protonation: The acidic proton from HBr protonates the oxygen atom of the methoxy group, making it a better leaving group.[3]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic methyl carbon in an SN2 fashion.[3]

-

Bond Cleavage: The carbon-oxygen bond is cleaved, resulting in the formation of Isoindolin-5-OL and bromomethane as a byproduct. The phenolic product is then protonated by the excess acid to form the stable hydrobromide salt.

Data Summary

| Step | Reactants | Key Reagents/Catalysts | Conditions | Expected Yield | Purity Assessment |

| 1a | 4-Methoxy-1,2-dimethylbenzene | NBS, AIBN | CCl₄, Reflux, 4-6h | High | Crude |

| 1b | 1,2-Bis(bromomethyl)-4-methoxybenzene | Benzylamine, Et₃N | THF, 0°C to rt, 12-16h | Good | Column Chromatography |

| 1c | 5-Methoxy-2-benzylisoindoline | H₂, Pd/C | MeOH, rt, 8-12h | High | NMR, LC-MS |

| 2 | 5-Methoxyisoindoline | 48% aq. HBr | Reflux, 12-24h | Good to High | NMR, Elemental Analysis |

References

-

Ruiz, M., Sánchez, J. D., López-Alvarado, P., & Menéndez, J. C. (2012). A new and efficient synthesis of 5-methoxyindoles. Tetrahedron, 68(2), 705-710. [Link]

- Hubei Sibo Chem Co ltd. (2020). Preparation method of 5-methoxyindole. CN110642770B.

-

MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514. [Link]

-

National Center for Biotechnology Information. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]

-

Chem-Station. (2024). O-Demethylation. [Link]

-

Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2626-2635. [Link]

-

ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. [Link]

-

Singh, U. P., & Kumar, S. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4945. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

- Google Patents. (n.d.).

-

MDPI. (2019). Demethylation of Alkali Lignin with Halogen Acids and Its Application to Phenolic Resins. Polymers, 11(11), 1799. [Link]

-

Royal Society of Chemistry. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics, 26(16), 13155-13161. [Link]

-

Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2426. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

-

ResearchGate. (2007). An effective O-demethylation of some C19-diterpenoid alkaloids with HBr-glacial acetic acid. [Link]

-

Royal Society of Chemistry. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics. [Link]

-

National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PubMed Central. [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Demethylation of Alkali Lignin with Halogen Acids and Its Application to Phenolic Resins [mdpi.com]

- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of Isoindolin-5-OL Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, Isoindolin-5-OL hydrobromide (CAS Number: 105358-58-5).[3] While direct pharmacological data on this compound is limited, its known applications as a key synthetic intermediate provide a strong foundation for hypothesizing its potential therapeutic relevance. This document will explore these potential activities, grounded in the established pharmacology of the broader isoindoline class, and propose detailed experimental workflows for their investigation.

Introduction to Isoindolin-5-OL Hydrobromide

Isoindolin-5-OL hydrobromide is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.[3] The "-5-OL" designation indicates a hydroxyl group at the 5th position of the isoindoline core, a feature that may significantly influence its pharmacokinetic and pharmacodynamic properties. The hydrobromide salt form is typically used to improve solubility and stability.

The isoindoline nucleus is present in a variety of clinically significant drugs, underscoring its therapeutic potential.[1] These range from immunomodulators like thalidomide and its analogs (lenalidomide, pomalidomide) to agents for hypertension, edema, and obesity.[2] The diverse biological activities exhibited by isoindoline derivatives, including anti-inflammatory, analgesic, and neuroprotective effects, make this scaffold a fertile ground for drug discovery.[2][4]

This guide will focus on three primary areas of potential biological activity for Isoindolin-5-OL hydrobromide, based on its documented use as a synthetic precursor:

-

Dopaminergic Modulation: As a precursor to dopamine D2 partial agonists.

-

Analgesic Activity: As a building block for N-benzoylisoindoline analgesics.

-

Hsp90 Inhibition: As a reagent for hydroxybenzamide-based Hsp90 inhibitors.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Isoindolin-5-ol hydrobromide | [3] |

| Synonyms | 2,3-Dihydro-1H-isoindol-5-ol hydrobromide | [3] |

| CAS Number | 105358-58-5 | [3] |

| Molecular Formula | C₈H₁₀BrNO | [3] |

| Molecular Weight | 216.08 g/mol | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Potential Biological Activities & Mechanisms of Action

Neuromodulatory Effects: Dopamine D2 Receptor Partial Agonism

Isoindolin-5-ol is a key intermediate in the synthesis of 6-alkoxyisoindolin-1-one derivatives that exhibit partial agonism at the dopamine D2 receptor, suggesting potential for antipsychotic applications.[5] Partial D2 agonists are a class of drugs that can modulate dopaminergic activity, acting as agonists in states of low dopamine and antagonists in states of high dopamine. This can be beneficial in conditions like schizophrenia, where dopamine dysregulation is a key pathological feature.

The phenolic hydroxyl group of Isoindolin-5-OL is a critical feature. In the synthesis of D2 partial agonists, this hydroxyl group is typically alkylated to form an alkoxy group. This modification is likely crucial for achieving the desired affinity and intrinsic activity at the D2 receptor. The parent compound, Isoindolin-5-OL, could be investigated as a potential pharmacophore or a starting point for the development of novel D2 receptor ligands.

Hypothesized Signaling Pathway:

Caption: Hypothesized modulation of dopaminergic signaling by Isoindolin-5-OL derivatives.

Analgesic Properties

Isoindolin-5-ol is also utilized in the preparation of N-benzoylisoindoline derivatives that have demonstrated analgesic properties.[3] The mechanism of action for these compounds is not explicitly stated in the available literature, but many analgesics target ion channels, GPCRs, or enzymes involved in pain signaling pathways. The isoindoline scaffold, combined with a benzoyl moiety, creates a structure with potential for interacting with a variety of biological targets. The hydroxyl group on the isoindoline ring could serve as a hydrogen bond donor or acceptor, contributing to binding affinity at the target site.

Hsp90 Inhibition and Anticancer Potential

A significant application of Isoindolin-5-ol is in the synthesis of hydroxybenzamides that may function as inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The development of Hsp90 inhibitors from Isoindolin-5-ol suggests that this core structure can be incorporated into molecules designed to fit the ATP-binding pocket of Hsp90. The phenolic hydroxyl group could play a role in the binding interactions within this pocket.

Proposed Experimental Workflows

To validate the hypothesized biological activities of Isoindolin-5-OL hydrobromide, a systematic experimental approach is required.

Workflow for Assessing Dopamine D2 Receptor Activity

Caption: Experimental workflow for evaluating D2 receptor activity.

Step-by-Step Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Isoindolin-5-OL hydrobromide for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: Isoindolin-5-OL hydrobromide at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Assessing Analgesic Activity

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolin-5-ol | 54544-67-1 [chemicalbook.com]

Isoindolin-5-OL hydrobromide mechanism of action hypothesis

Pharmacological Potential & Mechanism of Action Hypothesis

Executive Summary

Isoindolin-5-ol hydrobromide (5-hydroxyisoindoline HBr) represents a "privileged structure" in medicinal chemistry—a rigidified bicyclic scaffold that mimics the pharmacophoric features of endogenous catecholamines (dopamine, norepinephrine) and indoleamines (serotonin).

Unlike flexible neurotransmitters, the isoindoline core constrains the ethylamine side chain into a bicyclic system, reducing entropic penalties upon receptor binding. This guide presents the Mechanism of Action (MoA) Hypothesis for this compound, positioning it not merely as a synthesis intermediate, but as a high-affinity probe for Dopamine D3 and Serotonin 5-HT receptors .

Key Application: Fragment-Based Drug Discovery (FBDD) for antipsychotics, antidepressants, and antiparkinsonian agents requiring high D3/D2 selectivity.

Structural Biology & Pharmacophore Logic

To understand the mechanism, one must first analyze the structural causality. Isoindolin-5-ol is a conformational restriction of dopamine.

| Feature | Dopamine (Endogenous Ligand) | Isoindolin-5-ol (Rigid Probe) | Mechanistic Impact |

| Basic Amine | Primary amine (flexible) | Secondary amine (constrained in ring) | Reduces rotational freedom; locks the "active" conformation for GPCR binding pockets. |

| H-Bond Donor | Meta/Para-hydroxyls | 5-Hydroxyl group | Mimics the meta-OH of dopamine, critical for anchoring to Serine residues in TM5 of the receptor. |

| Lipophilicity | Low | Moderate | The fused benzene ring increases hydrophobic interactions with aromatic clusters (e.g., Phenylalanine) in the receptor. |

| Salt Form | HCl (typically) | Hydrobromide (HBr) | HBr is often selected to stabilize the oxidation-prone phenol and improve crystallinity for X-ray diffraction studies. |

Visualization: Pharmacophore Overlay

The following diagram illustrates how the isoindoline scaffold physically overlaps with the dopamine structure, validating the receptor binding hypothesis.

Figure 1: Structural superposition of Isoindolin-5-ol and Dopamine, highlighting shared binding motifs within the GPCR orthosteric site.

Mechanism of Action (MoA) Hypothesis

The primary MoA hypothesis posits that Isoindolin-5-ol acts as a Dopamine D3 Receptor Preferential Ligand .

A. The Receptor Selectivity Hypothesis

While dopamine binds D1, D2, D3, D4, and D5, the rigid isoindoline core often clashes with the tighter binding pockets of D1-like receptors but fits optimally into the D2-like family (D2, D3, D4) .

-

D3 Selectivity: Research suggests that 5-substituted isoindolines exhibit higher affinity for D3 over D2 due to subtle differences in the extracellular loops of the receptor. The rigid core allows the molecule to access the secondary binding pocket (SBP) characteristic of D3 receptors if extended with a lipophilic tail.

B. Signal Transduction Pathway (Gi/o Coupling)

Upon binding to the D3 receptor, Isoindolin-5-ol (acting as a partial agonist or antagonist depending on specific substitution) modulates the G-protein signaling cascade.

-

Binding: The protonated amine forms a salt bridge with Aspartate 3.32 in Transmembrane Domain 3 (TM3).

-

Activation/Blockade: The ligand stabilizes (or destabilizes) the receptor conformation that couples to Gαi/o proteins .

-

Effector Modulation: This inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP.

Figure 2: The hypothesized G-protein coupled signaling cascade modulated by Isoindolin-5-ol binding to D2-like receptors.

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Binding Affinity (

-

Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human D2 and D3 receptors.

-

Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate membrane fractions.

-

Competition Binding:

-

Radioligand: Use

-Methylspiperone (0.2 nM). -

Displacer: Titrate Isoindolin-5-ol HBr (

M to -

Non-specific Binding: Define using 10 µM Haloperidol.

-

-

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Objective: Determine if the compound is an Agonist, Antagonist, or Partial Agonist.

-

System: HEK293 cells stably expressing D3 receptors.

-

Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.

-

Treatment:

-

Agonist Mode: Add Isoindolin-5-ol alone. (Decrease in cAMP = Agonism).

-

Antagonist Mode: Add Dopamine (EC80) + Isoindolin-5-ol. (Recovery of cAMP = Antagonism).

-

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Readout: High FRET signal = Low cAMP (Agonist effect). Low FRET signal = High cAMP (Antagonist effect).

Synthesis & Stability Notes (HBr Salt)

The choice of the hydrobromide (HBr) salt is not arbitrary.

-

Phenolic Protection: Free base isoindolin-5-ols are susceptible to oxidative quinone formation (turning black/brown) upon air exposure. The HBr salt protonates the amine and creates a stable crystal lattice that shields the molecule from auto-oxidation.

-

Solubility: HBr salts often exhibit superior aqueous solubility compared to HCl salts for rigid bicyclic amines, facilitating preparation of stock solutions for biological assays (typically in DMSO/Water).

References

-

Austin, N. E., et al. (2001). "Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor." Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.[2]

-

Bonifazi, A., et al. (2021).[3] "Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands."[1] ACS Chemical Neuroscience, 12(20), 3856–3870.

-

Vierfond, J. M., et al. (1992).[4] "A New Synthesis of 1-Hydroxyisoindoles." Heterocycles, 34(5).[4]

-

Newman, A. H., et al. (2016). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[1] Journal of Medicinal Chemistry, 59(10), 4625-4636.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Isoindolin-5-OL Hydrobromide: A Pivotal Intermediate in Contemporary Drug Discovery

Abstract

The isoindoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2] This technical guide delves into the synthesis, chemical properties, and strategic importance of a key derivative, Isoindolin-5-OL hydrobromide. While a detailed historical record of its specific initial discovery is not prominently documented, its significance lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. This document provides an in-depth analysis of the synthetic pathways leading to the isoindoline core, with a specific focus on a plausible and referenced methodology for the preparation of Isoindolin-5-OL. Furthermore, we will explore the functional implications of the 5-hydroxy group and the strategic considerations for its incorporation into drug design, particularly in the context of developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of next-generation pharmaceuticals based on the privileged isoindoline framework.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline heterocycle, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a recurring motif in a wide array of pharmaceutical compounds and natural products.[2][3] Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets.

The clinical relevance of the isoindoline core is exemplified by a number of approved drugs. Perhaps the most well-known are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which are central to the treatment of multiple myeloma.[1][3] Beyond oncology, isoindoline derivatives have found applications as antihypertensives, anti-inflammatory agents, and treatments for neurological disorders, underscoring the broad therapeutic potential of this chemical class.[1][4] The diverse biological activities reported for isoindoline derivatives include antitumor, cytotoxic, and antimicrobial effects.[5][6]

Synthesis of the Isoindoline Core: Foundational Methodologies

The construction of the isoindoline skeleton has been a subject of extensive research, leading to the development of numerous synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. Modern synthetic approaches offer high efficiency and functional group tolerance.

Table 1: Comparative Overview of Key Isoindolinone Synthesis Methods

| Methodology | Key Reagents/Catalysts | Typical Starting Materials | Key Advantages | Reference |

| Transition-Metal Catalyzed C-H Activation | Rh(III), Pd(II), Ru(II) complexes | Benzamides, Olefins/Alkynes | High efficiency, broad substrate compatibility. | [7][8] |

| Reductive Amination | AlCl₃, Polymethylhydrosiloxane (PMHS) | 2-Carboxybenzaldehyde, Amines | Mild reaction conditions, use of inexpensive reagents. | [9] |

| Lithiation & Cyclization | t-BuLi, Electrophiles | N'-Benzyl-N,N-dimethylureas | One-pot procedure, allows for diverse substitutions. | [10] |

| Ugi Four-Component Reaction | Isocyanides, Amines, Aldehydes, Carboxylic Acids | 2-Furaldehydes, Amines, etc. | High diversity in a single step. | [9] |

These methods, among others, provide a robust toolkit for medicinal chemists to access a wide range of isoindoline and isoindolinone derivatives.[11][12][13]

Isoindolin-5-OL Hydrobromide: A Strategic Synthetic Intermediate

Isoindolin-5-OL, often handled as its more stable hydrobromide salt, is a strategically important building block. The phenol-like hydroxyl group at the 5-position serves as a versatile chemical handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Plausible Synthetic Pathway to Isoindolin-5-OL

While the original specific synthesis of Isoindolin-5-OL is not detailed in readily available literature, a plausible and efficient route can be devised based on established methodologies for the synthesis of substituted isoindolines. A common approach involves the reduction of a corresponding isoindolinone or phthalimide precursor.

Experimental Protocol: Synthesis of Isoindolin-5-OL from 5-Hydroxyphthalimide

This protocol describes a two-step process starting from the commercially available 5-hydroxyphthalimide.

Step 1: Synthesis of 5-Hydroxyisoindolin-1-one

-

Reaction Setup: To a solution of 5-hydroxyphthalimide (1 eq.) in a suitable solvent such as acetic acid, add a reducing agent like zinc dust (excess, e.g., 5-10 eq.).

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and filter to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 5-hydroxyisoindolin-1-one.

Step 2: Reduction to Isoindolin-5-OL

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-hydroxyisoindolin-1-one (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and slowly add a solution of a strong reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.).

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Work-up and Isolation: Filter the resulting precipitate and wash with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude Isoindolin-5-OL can be purified by column chromatography.

-

Salt Formation: To obtain the hydrobromide salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and treat with a solution of hydrobromic acid until precipitation is complete. The resulting solid is collected by filtration and dried to yield Isoindolin-5-OL hydrobromide.

Rationale for Method Selection

The reduction of phthalimides and isoindolinones is a well-established and reliable method for the synthesis of the corresponding isoindolines. The choice of reducing agent is critical; stronger reducing agents like LiAlH₄ or BH₃·THF are required for the complete reduction of the amide functionality in the isoindolinone intermediate. The hydroxyl group at the 5-position is generally stable under these reducing conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for Isoindolin-5-OL hydrobromide.

Strategic Importance in Drug Design and Development

The utility of Isoindolin-5-OL hydrobromide in drug discovery stems from the reactivity of its constituent parts: the secondary amine of the isoindoline ring and the phenolic hydroxyl group.

The Role of the 5-Hydroxy Group

The hydroxyl group at the 5-position is a key functional handle. It can be readily converted into an ether or an ester, or used as a nucleophile in various coupling reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. For instance, in the synthesis of dopamine D2 partial agonists with potential antipsychotic properties, the 5-hydroxyisoindoline moiety is a crucial starting material for the introduction of alkoxy side chains.[14]

The Isoindoline Nitrogen

The secondary amine of the isoindoline ring is a nucleophile and a base. It can be alkylated, acylated, or arylated to introduce further diversity into the molecule. This position is often modified to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and cell permeability.

Visualization of Derivatization Pathways

Caption: Potential derivatization pathways for Isoindolin-5-OL.

Conclusion

Isoindolin-5-OL hydrobromide, while not having a storied discovery history of its own, stands as a testament to the importance of well-designed chemical building blocks in the advancement of medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. The strategic placement of the hydroxyl group and the inherent reactivity of the isoindoline nitrogen make it a highly valuable intermediate for the synthesis of complex molecules with diverse pharmacological activities. As the quest for novel therapeutics continues, the demand for such versatile scaffolds and their functionalized derivatives will undoubtedly grow, ensuring the continued relevance of Isoindolin-5-OL hydrobromide in the drug discovery landscape.

References

- The Development of Synthetic Methods Using Isoindole Chemistry - ProQuest. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (2023, March 21).

- Recent Developments in Isoindole Chemistry - Thieme E-Books & E-Journals. (n.d.).

- SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS ---- , - BUET. (n.d.).

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (n.d.).

- A Comparative Guide to Modern Isoindolinone Synthesis Methods - Benchchem. (n.d.).

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14).

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. (n.d.).

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (2021, November 14).

- The chemistry of isoindole natural products - PMC - NIH. (n.d.).

- Isoindoline - Wikipedia. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6).

- Isoindolin-5-ol | 54544-67-1 - ChemicalBook. (2023, May 15).

- US3987174A - Isoindolin-1-one derivatives - Google Patents. (n.d.).

- WO2008027542A3 - 5-substituted isoindoline compounds - Google Patents. (n.d.).

- Isoindolin-5-ol hydrobromide - Fluorochem. (n.d.).

- Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.).

- Isoindolin-5-ol hydrobromide,105358-58-5-Amadis Chemical. (n.d.).

- WO2008027542A2 - 5-substituted isoindoline compounds - Google Patents. (n.d.).

- A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - NIH. (2011, September 6).

- (PDF) Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones - ResearchGate. (2025, August 6).

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. (2025, October 17).

- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed. (2025, August 6).

- Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC. (n.d.).

- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed. (2024, June 5).

- Isoindolin-5-ol hydrobromide Isoindolin-5-ol hydrobromide - FUJIFILM Wako Chemicals. (n.d.).

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 21).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 12. Isoindolinone synthesis [organic-chemistry.org]

- 13. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoindolin-5-ol | 54544-67-1 [chemicalbook.com]

Isoindolin-5-OL hydrobromide derivatives and analogs

An In-Depth Technical Guide to Isoindolin-5-OL Hydrobromide Derivatives and Analogs: A Privileged Scaffold in Neuropharmacology

Abstract

The isoindoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of isoindolin-5-OL hydrobromide derivatives and their analogs, with a particular focus on their role in neuropharmacology. We will delve into the synthesis, chemical properties, and structure-activity relationships of these compounds. The primary mechanism of action, centered on the modulation of dopamine (D2, D3) and serotonin (5-HT1A) receptors, will be explored in detail, using prominent examples such as Pardoprunox.[3][4][5][6] Furthermore, this whitepaper will discuss the therapeutic potential of this class of molecules in central nervous system disorders like Parkinson's disease, depression, and anxiety, while also touching upon the broader biological activities of the isoindoline scaffold.[3][7] Detailed experimental protocols for in vitro characterization are provided to aid researchers in their drug discovery and development endeavors.

Part 1: The Isoindoline Core: A Foundation for Drug Discovery

Introduction to the Isoindoline Scaffold: A "Privileged" Structure

The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents.[1] The isoindoline core is present in a variety of clinically approved drugs for conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[1] This wide range of biological activities underscores the versatility of the isoindoline scaffold in interacting with diverse biological targets.[8][9][10][11][12][13][14]

Significance of the 5-Hydroxyl (-5-OL) Moiety in Receptor Interaction

The substitution pattern on the isoindoline ring system is crucial for determining its pharmacological profile. The presence of a hydroxyl group at the 5-position (Isoindolin-5-OL) is of particular interest in the context of neuropharmacology. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues in the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This is exemplified by analogs like 7-OH-DPAT, where the hydroxyl group is critical for its high affinity and selectivity for the dopamine D3 receptor.[15][16][17][18]

The Role of the Hydrobromide Salt Formulation in Drug Development

Many amine-containing drug candidates, including isoindoline derivatives, are formulated as salts to enhance their physicochemical properties. The hydrobromide salt form is frequently employed to improve the aqueous solubility and stability of the parent compound. This is crucial for ensuring adequate bioavailability upon administration and for facilitating the handling and formulation of the active pharmaceutical ingredient (API) during drug manufacturing.

Part 2: Synthesis and Chemical Landscape

General Synthetic Strategies for the Isoindoline Nucleus

The construction of the isoindoline core can be achieved through various synthetic methodologies.[19] Transition metal-catalyzed reactions, such as C-H activation and cross-coupling, have become powerful tools for the synthesis of substituted isoindolinones, which can then be reduced to the corresponding isoindolines.[14][19] Multicomponent reactions, like the Ugi reaction, offer an efficient way to generate a diverse library of isoindolinone derivatives in a few steps.[13]

Introduction of the 5-Hydroxyl Group and Key Derivatives

The 5-hydroxyl group can either be introduced at an early stage of the synthesis, starting from a substituted benzene derivative, or it can be unmasked from a precursor functional group, such as a methoxy group, in a later step. Subsequent derivatization of the isoindoline nitrogen with various alkyl or aryl moieties allows for the fine-tuning of the pharmacological properties of the final compounds.

Workflow Diagram for a Generalized Synthetic Route

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Table of Receptor Binding Affinities of Key Derivatives

| Compound | D2 Receptor (pKi/pEC50) | D3 Receptor (pKi/pEC50) | 5-HT1A Receptor (pKi/pEC50) | Reference |

| Pardoprunox | 8.1 (pKi) / 8.0 (pEC50) | 8.6 (pKi) / 9.2 (pEC50) | 8.5 (pKi) / 6.3 (pEC50) | [3][6] |

| (+)-7-OH-DPAT | Moderate Affinity | High Affinity | Lower Affinity | [15] |

Part 4: Therapeutic Potential and Clinical Landscape

Parkinson's Disease: The Primary Indication

The primary therapeutic target for many isoindoline-based dopamine receptor agonists has been Parkinson's disease. [3][5]The rationale is to supplement the depleted dopamine levels in the brains of these patients, thereby improving motor function. The partial agonism at D2/D3 receptors, as seen with Pardoprunox, was aimed at providing a more balanced dopaminergic stimulation to reduce the risk of treatment-induced side effects. [3]

Potential Applications in Depression, Anxiety, and Other CNS Disorders

The dual action on both dopamine and serotonin systems suggests that these compounds could also be beneficial in treating other CNS disorders such as depression and anxiety. [3]The 5-HT1A receptor agonism, in particular, is a well-established mechanism for anxiolytic and antidepressant effects. [7]

Other Explored Biological Activities of the Isoindoline Scaffold

Beyond neuropharmacology, the isoindoline scaffold has been investigated for a wide range of other therapeutic applications. These include anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. [8][10][11][12][14]This demonstrates the broad therapeutic potential of this versatile chemical structure.

Clinical Development of Pardoprunox: A Case Study in Discontinuation

Despite showing promise in early clinical trials, the development of Pardoprunox was discontinued at Phase III. [3][5]This serves as a reminder of the challenges in drug development, where efficacy, safety, and tolerability must be rigorously established in large patient populations.

Part 5: Experimental Protocols for In Vitro Characterization

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

-

Preparation of Membranes: Homogenize rat striatal tissue or cells expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound (isoindolin-5-OL derivative). For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and then measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol: Functional Assay for 5-HT1A Receptor Agonism ([35S]GTPγS Binding)

-

Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor as described above.

-

Assay Buffer: Prepare an assay buffer containing GTPγS, GDP, and [35S]GTPγS.

-

Reaction Mixture: In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration and Counting: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS as described for the binding assay.

-

Data Analysis: Plot the amount of bound [35S]GTPγS as a function of the test compound concentration to determine the EC50 and the maximal effect (Emax) relative to a known full agonist (e.g., 8-OH-DPAT).

Part 6: Future Directions and Conclusion

Opportunities for Novel Analog Design with Improved Selectivity and Pharmacokinetics

There remains significant scope for the design of novel isoindolin-5-OL analogs with improved pharmacological profiles. This could involve fine-tuning the substitutions on the isoindoline core to enhance selectivity for specific dopamine or serotonin receptor subtypes. Additionally, optimizing the pharmacokinetic properties, such as oral bioavailability and brain penetration, is crucial for the development of successful CNS drugs.

Exploring New Therapeutic Avenues for Isoindolin-5-OL Derivatives

Given the diverse biological activities of the broader isoindoline class of compounds, it would be worthwhile to screen isoindolin-5-OL derivatives for other potential therapeutic applications, such as in oncology or inflammatory diseases.

Concluding Remarks

Isoindolin-5-OL hydrobromide derivatives and their analogs represent a promising class of compounds with significant potential in the field of neuropharmacology. Their ability to modulate key neurotransmitter systems, combined with the synthetic versatility of the isoindoline scaffold, makes them an attractive area for further research and development. While challenges remain, a deeper understanding of their structure-activity relationships and mechanisms of action will pave the way for the discovery of novel and effective therapies for a range of debilitating disorders.

Part 7: References

-

Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. PubMed. [Link]

-

Pardoprunox. Wikipedia. [Link]

-

Pardoprunox | C12H15N3O2. PubChem. [Link]

-

Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]

-

Pardoprunox. AdisInsight. [Link]

-

Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

7-OH-DPAT. Wikipedia. [Link]

-

Pharmacology of [3H]R(+)-7-OH-DPAT Binding in the Rat Caudate-Putamen. PubMed. [Link]

-

Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. PMC. [Link]

-

Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. PubMed. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

8-OH-DPAT. Wikipedia. [Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Semantic Scholar. [Link]

-

Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. [Link]

-

New isoindoline derivative, pharmaceutical composition including thereof and use thereof. SciSpace. [Link]

-

(PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]

-

Examples of pharmaceuticals and bioactive natural compounds containing spiroisoindolinone and isoindolinone fragments. ResearchGate. [Link]

-

Computational study on new natural compound agonists of dopamine receptor. PMC. [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. PMC. [Link]

-

Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI. PubMed. [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

The chemistry of isoindole natural products. PMC. [Link]

-

Studies towards the synthesis of indolizin-5(3H). David Spring's group. [Link]

-

Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. [Link]

-

Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardoprunox - Wikipedia [en.wikipedia.org]

- 4. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pardoprunox - AdisInsight [adisinsight.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 17. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Evaluation of Isoindolin-5-OL Hydrobromide as a Potential Dopamine Receptor Agonist

Abstract: Dopamine receptors, critical nodes in the central nervous system, are validated targets for a spectrum of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of novel agonists with specific receptor subtype selectivity and favorable pharmacokinetic profiles remains a high-priority objective in medicinal chemistry. This guide focuses on Isoindolin-5-OL hydrobromide, a synthetic heterocyclic compound, as a prospective candidate for dopamine receptor agonism. While direct pharmacological data on this specific molecule is nascent, its structural motifs, particularly the 5-hydroxyisoindoline core, suggest a plausible interaction with dopamine receptors, akin to established pharmacophores. This document provides a comprehensive framework for the systematic evaluation of Isoindolin-5-OL hydrobromide, detailing its chemical rationale, proposed mechanisms of action, and a complete suite of validated experimental protocols for its characterization from in-vitro binding to functional cellular response.

Introduction: The Rationale for Novel Dopamine Agonists

The dopamine system is integral to motor control, motivation, reward, and cognitive function.[1] Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4), which are G-protein coupled receptors (GPCRs).[2] D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[2][3][4]

Agonists targeting these receptors are cornerstone therapies for conditions like Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons. However, existing therapies can be limited by side effects stemming from a lack of receptor subtype selectivity or off-target activities.[5] The isoindoline scaffold and its bioisosteres, such as isoquinolines, are present in numerous compounds with demonstrated activity at dopamine receptors, making Isoindolin-5-OL a molecule of significant interest.[6][7][8] This guide outlines the necessary scientific workflow to rigorously assess its potential as a novel therapeutic agent.

Physicochemical Properties and Synthesis Outline

Isoindolin-5-OL hydrobromide is a salt form of the 5-hydroxyisoindoline molecule. The isoindoline core is a bicyclic heterocyclic amine. The hydroxyl group at the 5-position is a key feature, as phenolic hydroxyls are critical for binding and activation in many known catecholaminergic ligands, including dopamine itself.

While a specific synthesis for Isoindolin-5-OL is not widely published, a general approach can be extrapolated from established methods for isoindolinone and isoindoline synthesis.[9][10][11] A plausible synthetic route could involve the reduction of a corresponding 5-hydroxyisoindolin-1-one intermediate, which itself can be synthesized from substituted benzamides or phthalides.[11] The final hydrobromide salt formation enhances stability and aqueous solubility for biological testing.

Pharmacological Characterization: A Step-by-Step Approach

The core of evaluating Isoindolin-5-OL lies in a tiered experimental approach, moving from initial binding assessment to functional activity and cellular impact.

3.1. Tier 1: Receptor Binding Affinity and Selectivity

The first crucial step is to determine if Isoindolin-5-OL physically interacts with dopamine receptors and with what affinity and selectivity. The gold-standard method for this is the competitive radioligand binding assay.[12][13]

Experimental Rationale: This assay quantifies the ability of the test compound (Isoindolin-5-OL) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity. By testing against a panel of all five dopamine receptor subtypes, a selectivity profile can be established.[5]

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing one of the human dopamine receptor subtypes (D1, D2L, D3, D4, D5).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add cell membrane preparation, the specific radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like), and assay buffer.[12][14]

-

Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[14]

-

Test Compound: Add membranes, radioligand, and serial dilutions of Isoindolin-5-OL hydrobromide (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

-

Detection & Analysis:

-

Allow filters to dry, then add scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of Isoindolin-5-OL.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Isoindolin-5-OL that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The binding affinities (Ki) for Isoindolin-5-OL across the dopamine receptor subtypes should be compiled into a table for clear comparison.

| Receptor Subtype | Radioligand Used | Predicted Ki (nM) for Isoindolin-5-OL |

| Dopamine D1 | [³H]-SCH23390 | > 1000 |

| Dopamine D2 | [³H]-Spiperone | 50 - 200 |

| Dopamine D3 | [³H]-Spiperone | 20 - 100 |

| Dopamine D4 | [³H]-Spiperone | 100 - 500 |

| Dopamine D5 | [³H]-SCH23390 | > 1000 |

| Table 1: Hypothetical binding affinity profile for Isoindolin-5-OL. Based on related scaffolds, a higher affinity for D2-like receptors is postulated. |

A low nanomolar Ki value at a specific receptor (e.g., D2 or D3) coupled with significantly higher Ki values at other receptors would indicate high affinity and selectivity, a desirable trait for a drug candidate.

3.2. Tier 2: Functional Activity Assessment

Once binding is confirmed, the next critical question is whether this binding leads to receptor activation (agonism) or inhibition (antagonism). Functional assays measuring the downstream second messenger cAMP are the primary method for this determination.[15][16]

Experimental Rationale: D1-like agonists increase cAMP, while D2-like agonists decrease forskolin-stimulated cAMP levels.[3] By measuring changes in intracellular cAMP in response to Isoindolin-5-OL, we can determine its functional efficacy and potency (EC50).

Caption: Workflow for a D2/D3 receptor functional cAMP inhibition assay.

This protocol utilizes a genetically encoded biosensor that produces light in response to cAMP binding, offering high sensitivity.[17]

-

Cell Preparation:

-

Use a cell line (e.g., HEK293 or CHO) co-expressing the target D2-like receptor and the GloSensor™ cAMP plasmid.

-

Harvest and resuspend cells in CO2-independent medium containing the GloSensor™ cAMP reagent.

-

Incubate for 2 hours at room temperature to allow reagent equilibration.

-

-

Assay Setup (384-well plate format):

-

Dispense the cell suspension into the wells of a white, opaque 384-well plate.

-

Add a known adenylyl cyclase stimulator, such as Forskolin (final concentration ~1-10 µM), to all wells except the negative control. This elevates the basal cAMP level, which the agonist will then inhibit.

-

Immediately add serial dilutions of Isoindolin-5-OL (or a known agonist like Quinpirole for the positive control).

-

-

Signal Measurement:

-

Incubate the plate at room temperature for 15-20 minutes.

-

Measure luminescence using a plate reader. The signal will be inversely proportional to the agonist activity (more agonist -> less cAMP -> less light).

-

-

Data Analysis:

-

Normalize the data to the control wells (Forskolin only = 0% inhibition; background = 100% inhibition).

-

Plot the percent inhibition versus the log concentration of Isoindolin-5-OL.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy relative to a full agonist).

-

Advanced Characterization and In-Vivo Relevance

Should Isoindolin-5-OL demonstrate promising affinity and functional potency in vitro, further investigation is warranted.

4.1. Signaling Pathway Elucidation

Dopamine receptors can signal through pathways other than cAMP modulation, such as β-arrestin recruitment or ERK phosphorylation.[1] Assays for these endpoints can provide a more complete picture of the compound's signaling bias, which may have therapeutic implications.

Caption: Canonical Gαi-coupled signaling pathway for the D2 dopamine receptor.

4.2. In-Vivo Proof of Concept

The ultimate test of a potential CNS drug is its activity in a living system. For a dopamine agonist, a well-established animal model is the 6-hydroxydopamine (6-OHDA) lesioned rat.

Experimental Rationale: A unilateral injection of the neurotoxin 6-OHDA into the substantia nigra destroys dopaminergic neurons on one side of the brain, creating a model of Parkinson's disease. This leads to a denervation supersensitivity of dopamine receptors in the striatum on the lesioned side. Administration of a systemic D2 agonist will disproportionately stimulate these supersensitive receptors, causing the animal to rotate contralaterally (away from the lesioned side). The frequency of these rotations serves as a quantifiable measure of in-vivo dopamine receptor agonism.[18]

Conclusion and Future Directions

This guide provides a rigorous, tiered framework for the comprehensive evaluation of Isoindolin-5-OL hydrobromide as a potential dopamine receptor agonist. The proposed workflow, from initial receptor binding assays to functional cellular characterization and in-vivo models, represents a self-validating system for determining the compound's pharmacological profile. Positive results, particularly high affinity and functional potency at D2/D3 receptors, would establish Isoindolin-5-OL as a promising lead candidate. Future work would then focus on medicinal chemistry efforts to optimize its potency and selectivity, as well as detailed pharmacokinetic and toxicological studies to assess its drug-like properties for potential clinical development.

References

-

Breese, G. R., Napier, T. C., & Mueller, R. A. (1987). Dopamine agonist-induced locomotor activity in rats treated with 6-hydroxydopamine at different ages. Journal of Pharmacology and Experimental Therapeutics, 240(1), 167–176. [Link]

-

Charris, J., et al. (2016). Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. PubMed. [Link]

-

Kazantseva, J., et al. (2011). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PLoS ONE, 6(9), e25227. [Link]

-

Philips, S. R. (1987). In vivo release of endogenous dopamine, 5-hydroxytryptamine and some of their metabolites from rat caudate nucleus by phenylethylamine. PubMed. [Link]

-

Enjalbert, A., et al. (1983). Pharmacological characterization of the D2 dopamine receptor negatively coupled with adenylate cyclase in rat anterior pituitary. PubMed. [Link]

-

Gautam, A. & Wani, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Hoshina, Y., et al. (2013). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 56(17), 6645-6657. [Link]

-

Kienle, E. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]

-

Lokhandwala, M. F. & Buckley, J. P. (1978). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. PubMed. [Link]

-

Memo, M., et al. (1986). Pharmacological characterization of D1 and D2 dopamine receptors in rat limbocortical areas. I. Frontal cortex. PubMed. [Link]

-

Słoczyńska, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(15), 4646. [Link]

-

Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450–3464. [Link]

- Reddy, B. P., et al. (2013). Process for the preparation of indoline derivatives and their intermediates thereof.

-

Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 147-154. [Link]

-

Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 528. [Link]

-

Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio Application Note. [Link]

-

El-Malah, A. A., et al. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12. [Link]

-

Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4059. [Link]

-

Ciambrone, G. L., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4434-4442. [Link]

-

Gmeiner, P., et al. (2001). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 44(24), 4215-4223. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal Website. [Link]

-

Puhl, A. C., et al. (2022). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 13(10), 1546-1555. [Link]

-

Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Psychopharmacology Institute Website. [Link]

-

Nguyen, T. K., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(23), 14618-14624. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience Website. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart Website. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Pharmacological characterization of D1 and D2 dopamine receptors in rat limbocortical areas. I. Frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. cAMP-Glo™ Assay [worldwide.promega.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoindolin-5-OL Hydrobromide: A Strategic Intermediate for the Synthesis of Bioactive Isoindolinone Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The efficient construction of diverse isoindolinone libraries often hinges on the strategic use of versatile building blocks. This technical guide provides a comprehensive examination of Isoindolin-5-OL hydrobromide, a key precursor for synthesizing 5-hydroxyisoindolinones. We will dissect its chemical properties, present detailed, field-proven protocols for its conversion, explore the underlying reaction mechanisms, and discuss subsequent functionalization strategies. This document is intended to serve as an authoritative resource for chemists engaged in drug discovery and development, enabling the streamlined synthesis of novel isoindolinone-based compounds.

The Isoindolinone Core: A Cornerstone of Modern Drug Discovery

The isoindoline and isoindolinone ring systems are central to a range of clinically significant drugs, including agents for hypertension, inflammation, and oncology.[3] The inherent biological activity of this scaffold, combined with its amenability to chemical modification, makes it an attractive target for synthetic chemists.[4][5] Specifically, the introduction of a hydroxyl group on the benzene ring, as in 5-hydroxyisoindolinone, provides a critical vector for diversification, allowing for the modulation of physicochemical properties and target engagement through subsequent chemical modifications.

Isoindolin-5-OL Hydrobromide: Properties and Handling

Isoindolin-5-OL hydrobromide is the preferred form of this intermediate for storage and handling. The salt form confers greater stability and simplifies purification compared to the free base. A foundational understanding of its properties is crucial for successful experimental design.

| Property | Value | Source |

| Chemical Name | Isoindolin-5-ol Hydrobromide | [6] |

| Synonym | 2,3-Dihydro-1H-isoindol-5-ol Hydrobromide | [6] |

| CAS Number | 105358-58-5 | [6] |

| Molecular Formula | C₈H₁₀BrNO | [6] |

| Molecular Weight | 216.08 g/mol | [6] |

| Appearance | Off-white to pale crystalline solid | [6] |

| Storage | 2-8°C, under inert atmosphere | [6] |

Causality: The protonation of the isoindoline nitrogen to form the hydrobromide salt enhances the compound's stability by preventing aerial oxidation of the electron-rich amine. However, this acidic nature necessitates a neutralization step before use in most synthetic transformations that require a nucleophilic nitrogen or are base-sensitive.

Core Synthesis: From Isoindolin-5-OL to 5-Hydroxyisoindolin-1-one

The primary synthetic utility of Isoindolin-5-OL lies in its conversion to the corresponding lactam, 5-hydroxyisoindolin-1-one. This is achieved through a selective oxidation of the benzylic methylene group of the isoindoline ring.[7]

Overall Synthetic Workflow

The transformation from the stable hydrobromide salt to the versatile hydroxyisoindolinone intermediate follows a logical two-step sequence: neutralization followed by oxidation.

Sources